Cyclonite

Vue d'ensemble

Description

Il est largement utilisé par les experts militaires et en démolition en raison de sa grande stabilité et de sa puissance explosiveC-4 est connu pour sa malléabilité, ce qui lui permet d'être façonné et moulé pour diverses applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du C-4 implique la synthèse de son principal composant explosif, le RDX. Le RDX est généralement synthétisé par la nitration de l'hexamine, qui est dérivée du formaldéhyde et de l'ammoniac. La réaction implique l'utilisation d'acide nitrique et d'anhydride acétique comme agents nitrants dans des conditions de température contrôlées pour assurer la sécurité et l'efficacité .

Méthodes de production industrielle : La production industrielle du C-4 implique le mélange de RDX avec des plastifiants, des liants et d'autres additifs pour créer un composé stable et malléable. La composition typique du C-4 comprend 91 % de RDX, 5,3 % de sébacate de dioctyle ou d'adipate de dioctyle comme plastifiants, 2,1 % de polyisobutylène comme liant et 1,6 % d'huile minérale . Le mélange est soigneusement mélangé pour assurer l'uniformité et la stabilité.

Analyse Des Réactions Chimiques

Types de réactions : Le C-4 subit plusieurs types de réactions chimiques, principalement la combustion et la détonation. La réaction principale est la décomposition rapide du RDX, qui libère une grande quantité de gaz et de chaleur, ce qui entraîne une explosion .

Réactifs et conditions communs : La détonation du C-4 nécessite un détonateur ou une capsule de mise à feu pour initier la réaction explosive. Les conditions de réaction impliquent une onde de choc qui déclenche la décomposition du RDX, conduisant à la formation d'azote, de monoxyde de carbone et d'autres gaz .

Principaux produits formés : Les principaux produits formés par la détonation du C-4 comprennent l'azote gazeux, le monoxyde de carbone, le dioxyde de carbone et la vapeur d'eau. Ces gaz se dilatent rapidement, créant une puissante force explosive .

Applications de recherche scientifique

Le C-4 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie et de la science des matériaux. Il est utilisé dans des études liées aux matériaux explosifs, aux mécanismes de détonation et au développement d'explosifs plus sûrs et plus efficaces. De plus, le C-4 est utilisé dans la recherche militaire pour le développement d'armes avancées et de techniques de démolition .

Mécanisme d'action

Le mécanisme d'action du C-4 implique la décomposition rapide du RDX lors de l'amorçage par un détonateur. Le processus de décomposition libère une grande quantité d'énergie sous forme de chaleur et de gaz, ce qui entraîne une explosion. Les cibles moléculaires impliquées dans ce processus sont les liaisons chimiques au sein de la molécule de RDX, qui se brisent pour former de plus petites molécules gazeuses .

Applications De Recherche Scientifique

Military Applications

Explosive Charge in Munitions

- Cyclonite is primarily utilized as an explosive charge in military ordnance due to its high detonation velocity and stability compared to traditional explosives like TNT. It is often combined with other materials to enhance its effectiveness.

- Key Properties :

Demolition and Construction

- This compound is employed in controlled demolitions and construction projects where precise explosive charges are necessary.

- Its ability to produce a high-energy output makes it ideal for breaking rock or concrete structures.

Industrial Applications

Blasting Agents

- In mining and quarrying, this compound serves as a blasting agent due to its efficiency in fragmenting rock formations. The explosive is often used in conjunction with other materials to optimize performance and minimize environmental impact.

Manufacturing of Explosives

- This compound is a key ingredient in the formulation of various composite explosives, where it is combined with plasticizers and other additives to create stable, effective explosive products .

Research and Analytical Applications

Analytical Chemistry

- This compound's chemical properties have made it a subject of study in analytical chemistry for developing detection methods for explosives.

- Recent advancements include the use of liquid chromatography-electrospray mass spectrometry for detecting RDX in biological samples, demonstrating its relevance in toxicology studies .

Health and Safety Considerations

Toxicity and Exposure Risks

- This compound poses significant health risks upon exposure, including acute toxicity through inhalation or skin contact. It has been classified under various toxicological categories due to its potential effects on the central nervous system and other organs .

- Safety protocols are essential when handling this compound, particularly in occupational settings where exposure may occur.

Case Studies

Case Study: Detection Methods for RDX

- A study developed a novel detection method for trace amounts of RDX using fluorescence sensors that react with intermediate species generated from RDX decomposition. This method enhances the sensitivity and specificity of detecting this compound in various matrices .

Case Study: Crystallization Techniques

Mécanisme D'action

The mechanism of action of C-4 involves the rapid decomposition of RDX upon initiation by a detonator. The decomposition process releases a large amount of energy in the form of heat and gas, resulting in an explosion. The molecular targets involved in this process are the chemical bonds within the RDX molecule, which break down to form smaller, gaseous molecules .

Comparaison Avec Des Composés Similaires

Le C-4 fait partie de la famille Composition C, qui comprend d'autres explosifs plastiques tels que Composition C-2 et Composition C-3. Ces composés diffèrent par leurs proportions de RDX et de plastifiants, ce qui entraîne des variations de stabilité et de puissance explosive. Le C-4 est unique en raison de sa forte teneur en RDX et de la combinaison spécifique de plastifiants et de liants qui lui confèrent sa malléabilité et sa stabilité caractéristiques .

Liste des composés similaires :- Composition C-2

- Composition C-3

- PE-4 (Explosif plastique n° 4)

- M112 (une variante du C-4)

Le C-4 se distingue parmi ces composés par sa formulation optimisée, qui équilibre la puissance explosive avec la sécurité et la facilité d'utilisation .

Activité Biologique

Cyclonite, also known as RDX (Research Department Explosive), is a nitramine explosive with significant biological activity and toxicity. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's impact on human health and the environment.

This compound is a potent explosive compound used in military applications and has been associated with various health risks. Its chemical structure allows it to be metabolized in the body, leading to potential toxicological effects.

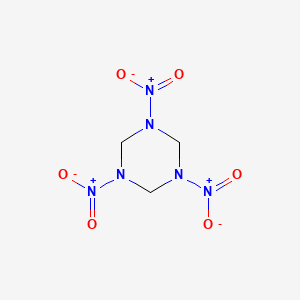

- Chemical Name : Hexahydro-1,3,5-trinitro-1,3,5-triazine

- Molecular Formula : CHNO

- Molecular Weight : 222.12 g/mol

Mechanisms of Toxicity

This compound exhibits neurotoxic effects primarily through its interaction with the GABAA receptor. Research indicates that this compound acts as a noncompetitive antagonist at this receptor site, which is crucial for inhibitory neurotransmission in the central nervous system. This antagonism can lead to convulsions and seizures.

- Key Findings :

Case Study 1: Accidental Ingestion

A notable case involved a patient who ingested 75 g of C-4 (which contains this compound) and presented with generalized tonic-clonic seizures four hours post-ingestion. This incident highlights the acute neurotoxic effects of this compound when ingested in substantial amounts .

Case Study 2: Long-term Exposure

A study reported that this compound was detected in the serum of a child for over 120 hours after ingestion, indicating prolonged systemic exposure and potential for chronic toxicity. Symptoms included seizures, vomiting, abdominal pain, and metabolic disturbances such as acidosis and hypokalemia .

Biological Transformation

This compound undergoes various metabolic processes that can influence its toxicity. Research has shown that it is primarily metabolized by the liver into less harmful substances like carbon dioxide and formic acid . However, the elimination pathways are complex:

- Excretion Routes :

Environmental Impact

This compound poses risks not only to human health but also to environmental systems. Studies have indicated its toxicity to aquatic organisms:

| Organism Type | Toxicity Level (96-hour LC50) |

|---|---|

| Fish | More toxic than TNT |

| Invertebrates | Toxicity data limited |

The environmental persistence of this compound raises concerns about its accumulation in ecosystems where it may affect wildlife and water quality .

Skin Absorption Studies

Research has evaluated the potential for dermal absorption of this compound. A study using guinea pigs found minimal skin sensitization effects. However, higher concentrations led to dermatitis after repeated exposure . The findings suggest that while skin absorption is limited, it can still contribute to overall body burden under certain conditions.

Summary of Biological Activity

This compound's biological activity encompasses a range of toxicological effects primarily mediated through its interaction with neural pathways. The following table summarizes key findings related to its toxicity:

| Aspect | Findings |

|---|---|

| GABAA Receptor Interaction | Noncompetitive antagonist |

| Acute Effects | Seizures, vomiting, metabolic acidosis |

| Long-term Effects | Prolonged serum presence post-ingestion |

| Environmental Toxicity | Significant risk to aquatic life |

Propriétés

IUPAC Name |

1,3,5-trinitro-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFIVUDBNACUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O6 | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024142 | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, crystalline powder. [Note: A powerful high explosive.] [NIOSH], WHITE CRYSTALLINE POWDER OR COLOURLESS CRYSTALS., White, crystalline powder. [Note: A powerful high explosive.] | |

| Record name | Cyclonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

276-280 °C | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Explodes | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in ethanol; slightly soluble in ether, Slightly soluble in ethyl acetate, methanol, glacial acetic acid; practically insoluble in carbon tetrachloride, carbon disulfide, Readily sol in hot aniline, phenol, warm nitric acid., 1 g dissolves in 25 mL acetone, In water, 59.7 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.82 g/cu cm at 20 °C, 1.8 g/cm³, 1.82 | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

4.10X10-9 mm Hg at 20 °C, negligible, (230 °F): 0.0004 mmHg | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Munitions constituents (MCs) including hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), 2,4,6-trinitrotoluene (TNT), and TNT derivatives are recognized to elicit aberrant neuromuscular responses in many species. The onset of seizures resulting in death was observed in the avian model Northern bobwhite after oral dosing with RDX beginning at 8 mg/kg/day in subacute (14 days) exposures, whereas affective doses of the TNT derivative, 2,6-dinitrotoluene (2,6-DNT), caused gastrointestinal impacts, lethargy, and emaciation in subacute and subchronic (60 days) exposures. To assess and contrast the potential neurotoxicogenomic effects of these MCs, a Northern bobwhite microarray was developed consisting of 4119 complementary DNA (cDNA) features enriched for differentially-expressed brain transcripts from exposures to RDX and 2,6-DNT. RDX affected hundreds of genes in brain tissue, whereas 2,6-DNT affected few ( |

|

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impure military grades ... /contain/ about 10% HMX /hexamethylenetetramine/ ..., Many other by-products are formed during the Bachmann process but may not always be present: 1,5-endo-methylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,7-diacetoxy-2,4,6-trinitro-2,4,6-triazaheptane; 1,5-endo-ethylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,5-endo-ethylidine-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1-nitro-3,5--dicyclohexyl-1,3,5-triazacyclohexane; N,N'-dimethylol-N,N'-dicyclohexyldiaminoethane; 3,7-dinitro-3,7-diaza-1,5-dioxacyclooctane; dinitroxydimethylnitramide; diacetoxydimethylnitramide; 1,3,5-trinitroso-1,3,5-triazacyclohexane. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, White crystalline solid, Orthorhombic crystals from acetone | |

CAS No. |

121-82-4 | |

| Record name | RDX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,3,5-trinitro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W91SSV5831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | s-Triazine, hexahydro-1,3,5-trinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XY903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

205.5 °C, Impure military grades containing about 10% HMX /hexamethylenetetramine, has a melting point of/ about 190 °C., 401 °F | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclonite?

A1: this compound, chemically known as cyclotrimethylenetrinitramine, has the molecular formula C3H6N6O6 and a molecular weight of 222.12 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For example, Fourier Transform Infrared Spectroscopy (FTIR) has been used to analyze its structural features and identify characteristic absorption bands. [, ]

Q3: How does the grain size of this compound affect its performance in explosive applications?

A3: Research indicates that the grain size of this compound significantly influences the density of pouring charges, velocity of sinking, and viscosity of charge slurry, ultimately impacting the quality of the charge. Optimal grain sizes have been determined for specific warhead applications. []

Q4: How does the presence of grit impact the sensitivity of this compound?

A4: The presence of grit can significantly enhance the sensitivity of this compound and other high explosives. Studies using the Rotter impact machine revealed that sensitization increases with grit hardness (above 4 on Moh's scale) and weight percentage. [] This sensitivity is thought to be due to the creation of "hot spots" upon impact. []

Q5: Does the addition of wax affect the grit sensitivity of this compound?

A5: Yes, research suggests that the addition of wax to this compound, creating waxed this compound, reduces its sensitivity to grit. This effect is attributed to the wax's ability to quench localized "self-heating" that can lead to detonation. []

Q6: How does the stability of this compound compare to other explosives under high pressure?

A6: High-pressure studies have revealed that this compound undergoes polymorphic transitions under pressure, demonstrating the existence of a high-pressure γ-form. [] This contrasts with HMX (cyclotetramethylenetetranitramine), another common explosive, which does not exhibit phase transitions under comparable pressures. []

Q7: How is this compound typically synthesized?

A7: this compound is commonly synthesized through the nitrolysis of hexamethylenetetramine using concentrated nitric acid. [, ] The reaction can yield varying ratios of this compound and its homologue, 1,3,5,7-tetranitro-1,3,5,7-tetrazacyclooctane (HMX), depending on the specific reaction conditions. []

Q8: Can this compound be synthesized with a high degree of purity?

A8: While traditional nitrolysis methods often lead to the co-production of HMX, this compound can be synthesized with a high degree of purity via the oxidation of 1,3,5-trinitroso-1,3,5-triazacyclohexane. This method avoids the formation of HMX as a byproduct. []

Q9: How can the sensitivity of this compound be controlled during its purification?

A9: The sensitivity of this compound can be influenced by the presence of impurities. Purification processes have been developed to carefully control the removal of these impurities, thereby managing the explosive's sensitivity. []

Q10: Are there any methods to enhance the yield of this compound during synthesis?

A10: Research suggests that the yield of this compound can be improved by optimizing the nitrolysis reaction of hexamethylenetetramine. Adding ammonium nitrate to the reaction mixture can promote demethylolation, leading to increased this compound formation. [, ]

Q11: What is a key challenge in developing a continuous process for this compound production?

A11: A significant challenge lies in achieving effective heat removal during the highly exothermic synthesis reactions. The accumulation of heat can lead to runaway reactions and pose safety hazards. []

Q12: What are the potential health effects of this compound exposure in humans?

A12: Occupational exposure to this compound, primarily through inhalation and skin contact, has been linked to seizures, especially after handling the fine powder form. [, , ] While limited human studies exist, animal models highlight concerns about potential neurotoxicity and other adverse effects. [, ]

Q13: What are the clinical signs of this compound poisoning in dogs?

A13: Ingestion of this compound, often found in the plastic explosive C-4, can cause severe toxicity in dogs. Reported clinical signs include seizures, transient blindness, hepatic insult, hyperbilirubinemia, elevated liver enzymes, and in some cases, death. [, ]

Q14: What are the environmental concerns associated with this compound?

A14: The disposal of this compound, often through open burning or detonation, raises concerns about soil and water contamination. [] Research efforts focus on developing environmentally benign disposal methods and identifying microorganisms capable of degrading this compound in contaminated environments. [, ]

Q15: Are there any microorganisms that can degrade this compound in the environment?

A15: Yes, research has identified various microorganisms with the ability to degrade this compound and other explosives. These microorganisms hold promise for bioremediation strategies to clean up contaminated sites. [] Understanding the degradation pathways and factors influencing microbial activity is crucial for effective bioremediation. []

Q16: What analytical techniques are used for detecting and quantifying this compound?

A16: Several analytical methods are employed, including:

- Ion Mobility Spectrometry (IMS): This technique exploits the mobility of ions in a gas phase under an electric field for the rapid detection of explosive vapors, including those from this compound. []

- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in various matrices. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the sensitive detection and analysis of this compound and its degradation products. []

Q17: Can this compound be detected remotely?

A17: Yes, Laser Fragmentation/Laser-Induced Fluorescence (LF/LIF) has been explored for the remote detection of this compound traces, demonstrating the feasibility of detecting residues in fingerprints at a distance. []

Q18: Does this compound have any applications outside of its use as an explosive?

A18: While primarily known as an explosive, the unique properties of this compound have led to its investigation in other areas, including the synthesis of novel materials like carbon nitride powders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.